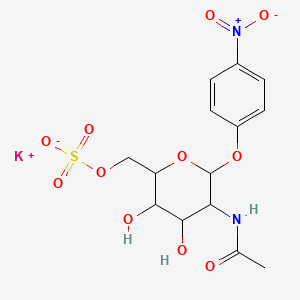

![molecular formula C20H27BrN2O7 B12093143 6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)

6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a chromogenic substrate used extensively in molecular biology and biochemistry. It is particularly known for its role in detecting beta-glucuronidase activity, which is encoded by the gusA gene. This compound produces a blue precipitate upon enzymatic hydrolysis, making it a valuable tool for various applications, including bacterial detection and gene expression studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves several steps. The starting material, 5-bromoindole, undergoes bromination followed by glucuronidation to form the glucuronic acid derivative. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require specific temperature and pH control to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt primarily undergoes enzymatic hydrolysis when exposed to beta-glucuronidase. This reaction results in the cleavage of the glucuronic acid moiety, producing a blue indigo dye. The compound can also participate in oxidation reactions, where the indoxyl intermediate is oxidized to form the blue dye .

Common Reagents and Conditions

The enzymatic hydrolysis reaction typically requires the presence of beta-glucuronidase, which can be sourced from various organisms, including E. coli. The reaction is usually carried out in a buffered solution at a specific pH to maintain enzyme activity. Oxidation reactions may require the presence of oxygen or other oxidizing agents .

Major Products

The major product formed from the enzymatic hydrolysis of 5-bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is an indigo dye, which is insoluble and forms a blue precipitate. This property makes it useful for visual detection in various assays .

Applications De Recherche Scientifique

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a chromogenic substrate in various assays to detect the presence of beta-glucuronidase.

Biology: Employed in histochemical staining to visualize gene expression in plant and animal tissues.

Medicine: Utilized in diagnostic assays to detect bacterial contamination in clinical samples.

Industry: Applied in food and water safety testing to identify bacterial contamination .

Mécanisme D'action

The compound exerts its effects through enzymatic hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety, resulting in the formation of an indoxyl intermediate. This intermediate undergoes oxidative polymerization to form an insoluble blue dye, which can be easily detected. The molecular target of this reaction is the beta-glucuronidase enzyme, and the pathway involves the hydrolysis and subsequent oxidation of the indoxyl derivative .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid cyclohexylammonium salt: Another chromogenic substrate used for similar applications.

5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity.

5-Bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside: Used for detecting alpha-glucosidase activity

Uniqueness

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is unique due to its specific application in detecting beta-glucuronidase activity. Its ability to produce a distinct blue precipitate upon enzymatic hydrolysis makes it a valuable tool for visual detection in various assays. This property sets it apart from other similar compounds that may produce different colors or require different enzymes for detection .

Propriétés

Formule moléculaire |

C20H27BrN2O7 |

|---|---|

Poids moléculaire |

487.3 g/mol |

Nom IUPAC |

6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |

InChI |

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2 |

Clé InChI |

LKAVZDZYVBJWCJ-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

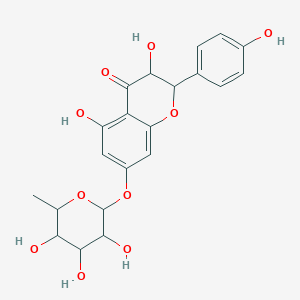

![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)

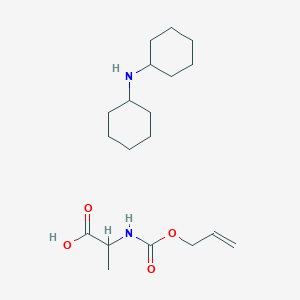

![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

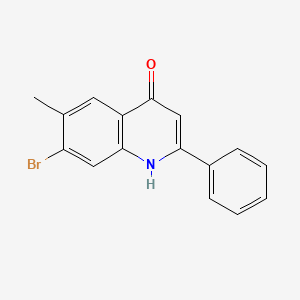

![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)